6-Iodo-3-nitro-pyridin-2-ylamine CAS 351447-13-7 properties
6-Iodo-3-nitro-pyridin-2-ylamine CAS 351447-13-7 properties
Topic: 6-Iodo-3-nitro-pyridin-2-ylamine (CAS 351447-13-7) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The "Trifunctional" Scaffold for Kinase Inhibitor Discovery
Executive Summary
In the landscape of heterocyclic building blocks, 6-Iodo-3-nitro-pyridin-2-ylamine (CAS 351447-13-7) represents a "privileged scaffold" due to its high degree of orthogonal functionality. For the medicinal chemist, this molecule offers three distinct reactive handles—an exocyclic amine, a nitro group, and an aryl iodide—positioned around a pyridine core. This specific arrangement allows for sequential, chemoselective derivatization, making it an indispensable intermediate in the synthesis of PI3K/mTOR inhibitors and imidazopyridine-based antiviral agents.
This guide analyzes the physicochemical profile, synthetic accessibility, and strategic application of this compound in high-value drug discovery workflows.
Physicochemical Profile
The following data aggregates experimental values and calculated properties essential for analytical characterization and handling.
| Property | Specification | Notes |
| CAS Number | 351447-13-7 | |
| IUPAC Name | 6-Iodo-3-nitro-pyridin-2-amine | Also: 2-Amino-6-iodo-3-nitropyridine |
| Molecular Formula | C₅H₄IN₃O₂ | |
| Molecular Weight | 265.01 g/mol | High halogen mass contribution |
| Appearance | Yellow to Orange Solid | Typical of nitro-aromatic amines |
| Melting Point | 212–216 °C (dec.) | Decomposes upon melting; avoid aggressive heating |
| Solubility | DMSO, DMF (High); DCM (Mod.); Water (Low) | Polar aprotic solvents recommended for reactions |
| pKa (Calculated) | ~2.5 (Pyridine N) | Basicity suppressed by -NO₂ and -I electron withdrawal |
| Storage | 2–8°C, Inert Atmosphere, Dark | Light sensitive (C-I bond labile) |
Diagnostic NMR Signature (Predicted)
-
¹H NMR (DMSO-d₆): The spectrum is characterized by two aromatic doublets (coupling constant J ≈ 8.0–8.5 Hz) representing the H-4 and H-5 protons. The amine protons (-NH₂) typically appear as a broad singlet downfield (δ 7.5–8.5 ppm), heavily influenced by the intramolecular hydrogen bond to the adjacent nitro group.
-
¹³C NMR: Distinct shifts expected for C-I (typically upfield, ~100-110 ppm) and C-NO₂ (deshielded).
Synthetic Accessibility & Quality Control
Researchers often synthesize this compound in-house to ensure freshness, as commercial batches can degrade (de-iodination) upon improper storage.
Primary Synthesis Protocol: Iodination of 2-Amino-3-nitropyridine
Reaction Type: Electrophilic Aromatic Substitution (EAS) Precursor: 2-Amino-3-nitropyridine (CAS 4214-75-9)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-3-nitropyridine (1.0 eq) in glacial acetic acid or DMF.
-
Iodination: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. Alternatively, use I₂ (1.0 eq) with Periodic Acid (HIO₃) as an oxidant to drive atom economy.
-
Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the consumption of starting material (M+1 = 140) and appearance of product (M+1 = 266).
-
Quench: Pour reaction mixture onto crushed ice/water.
-
Workup: Neutralize with saturated NaHCO₃ (caution: foaming). The product precipitates as a yellow solid.[1]
-
Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from Ethanol/DMF if purity <95%.
Quality Check (Self-Validating):
-
Visual: If the solid turns dark brown/black, free iodine has liberated. Wash with aqueous sodium thiosulfate.
-
LC-MS: Check for the characteristic isotopic abundance of Iodine (no M+2 peak like Cl/Br, just M+H).
Chemoselectivity & Reactivity Workflows
The power of CAS 351447-13-7 lies in its Orthogonal Reactivity . You can manipulate one functional group without affecting the others, provided the correct sequence is followed.
The Reactivity Map
Figure 1: Orthogonal reactive sites allow for modular drug design.
Workflow A: Synthesis of PI3K Inhibitor Scaffolds
In this workflow, the iodine is displaced first to install the aryl tail, followed by nitro reduction to close the ring.
-
Suzuki-Miyaura Coupling (C-6):
-
Reagents: Aryl Boronic Acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.
-
Insight: The free amine at C-2 does not poison the catalyst, but degassing is critical to prevent homocoupling of the boronic acid.
-
Outcome: 6-Aryl-3-nitropyridin-2-amine.
-
-
Nitro Reduction (C-3):
-
Reagents: Iron powder/NH₄Cl or Raney Nickel/H₂.
-
Note: Avoid Pd/C if the C-6 aryl group contains halogens sensitive to hydrogenolysis.
-
Outcome: 2,3-Diamino-6-arylpyridine (Unstable—use immediately).[2]
-
-
Imidazopyridine Cyclization:
Workflow B: Synthesis of Imidazo[1,2-a]pyridines
Here, the exocyclic amine (N-2) and the ring nitrogen (N-1) participate in cyclization before or during functionalization.
-
Condensation: Reaction with α-haloketones (e.g., chloroacetaldehyde).
-
Mechanism: Alkylation at the ring nitrogen followed by dehydration.
-
Result: 6-Iodo-8-nitro-imidazo[1,2-a]pyridine.
-
Late-Stage Functionalization: The iodine remains intact, allowing for late-stage diversification of the library via Suzuki coupling.
Figure 2: Standard workflow for converting CAS 351447-13-7 into a bioactive bicyclic core.
Handling & Safety Data (SDS Summary)
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Critical Handling Protocols:
-
Dust Control: The compound is a fine powder; use a localized exhaust hood to prevent inhalation.
-
Waste Disposal: As an organoiodide, waste streams must be segregated from oxidizers to prevent iodine vapor evolution.
-
Incompatibility: Incompatible with strong oxidizing agents and strong acids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10067341, 6-Iodo-3-nitropyridin-2-amine. Retrieved from [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382. (Contextual grounding for scaffold utility). Retrieved from [Link]
-
Wright, E. W., et al. (2025). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.[4] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] (Demonstrates analogous heterocyclic coupling workflows). Retrieved from [Link]
Sources
- 1. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridines - Wikipedia [en.wikipedia.org]
- 10. 6-Iodo-pyridin-2-ylamine AldrichCPR 88511-25-5 [sigmaaldrich.com]
- 11. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]


